molecular formula C7H5ClF3NO B1408069 4-Chloromethyl-2-hydroxy-3-(trifluoromethyl)pyridine CAS No. 1227565-46-9

4-Chloromethyl-2-hydroxy-3-(trifluoromethyl)pyridine

Cat. No.: B1408069
CAS No.: 1227565-46-9
M. Wt: 211.57 g/mol
InChI Key: NXQXLPORSJTIMI-UHFFFAOYSA-N
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Description

4-Chloromethyl-2-hydroxy-3-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of the trifluoromethyl group imparts significant stability and reactivity, making this compound particularly interesting for research and development in fields such as agrochemicals, pharmaceuticals, and materials science .

Properties

IUPAC Name

4-(chloromethyl)-3-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-3-4-1-2-12-6(13)5(4)7(9,10)11/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQXLPORSJTIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloromethyl-2-hydroxy-3-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the radical trifluoromethylation of pyridine derivatives. This process often employs reagents such as Selectfluor or trifluoromethyl iodide under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process includes chloromethylation and subsequent hydroxylation under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Chloromethyl-2-hydroxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, altering the compound’s oxidation state and reactivity.

    Cyclization Reactions: The compound can undergo cyclization to form more complex ring structures.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and cyclized heterocyclic compounds .

Scientific Research Applications

4-Chloromethyl-2-hydroxy-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloromethyl-2-hydroxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can inhibit or activate specific enzymes and receptors. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 4-Chloromethyl-2-hydroxy-3-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both the chloromethyl and hydroxyl groups allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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